molecular formula C19H21F3N2O2S B2419252 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034549-54-5

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2419252
CAS No.: 2034549-54-5
M. Wt: 398.44
InChI Key: GIHSOPVAPQVOMU-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H21F3N2O2S and its molecular weight is 398.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2S/c1-12(25)14-5-7-16(27-14)18(8-2-3-9-18)11-24-17(26)13-4-6-15(23-10-13)19(20,21)22/h4-7,10,12,25H,2-3,8-9,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHSOPVAPQVOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various medications, and a thiophene moiety, which contributes to its diverse biological effects.

Chemical Structure and Properties

  • Molecular Formula : C19H21F3N2O2S
  • Molecular Weight : 398.4 g/mol
  • CAS Number : 2034549-54-5
  • Structural Characteristics : The compound includes a cyclopentyl group, a hydroxyethyl substituent on the thiophene ring, and a nicotinamide backbone, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes involved in metabolic pathways, potentially impacting cancer and inflammatory processes.
  • Cellular Signaling Modulation : The trifluoromethyl group has been associated with altered receptor interactions, enhancing the compound's efficacy in modulating signaling pathways.

Pharmacological Effects

Research indicates that compounds with structural similarities exhibit various pharmacological effects, including:

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation, particularly in colorectal and breast cancer models.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

In a study examining compounds with trifluoromethyl groups, it was found that such compounds inhibited the growth of HCT116 colorectal cancer cells with an IC50 value of approximately 0.12 μM. The mechanism involved the suppression of Wnt-dependent transcription pathways, crucial for tumor growth .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of similar compounds in rat models, demonstrating significant reductions in edema and inflammatory markers when administered at doses as low as 0.05 mg/kg .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnticancer0.12
CGP 28238Anti-inflammatory0.05
Benzoylbenzophenone thiosemicarbazone analoguesCathepsin L inhibition<10

Scientific Research Applications

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide exhibits several biological activities that make it a subject of interest in research:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on metabolic enzymes, impacting cancer and inflammatory pathways.
  • Cellular Signaling Modulation : The trifluoromethyl group alters receptor interactions, enhancing the compound's efficacy in modulating signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects:

  • Anticancer Activity : Compounds with structural similarities have demonstrated the ability to inhibit cancer cell proliferation, particularly in colorectal and breast cancer models.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

In studies focusing on compounds with trifluoromethyl groups, it was found that these compounds inhibited the growth of HCT116 colorectal cancer cells with an IC50 value of approximately 0.12 μM. The mechanism involved suppression of Wnt-dependent transcription pathways, which are crucial for tumor growth .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of similar compounds in rat models. Significant reductions in edema and inflammatory markers were observed when administered at doses as low as 0.05 mg/kg .

Comparative Analysis of Biological Activities

The following table summarizes the key properties and biological activities associated with this compound:

Property/ActivityDescription
Molecular Structure Contains trifluoromethyl and thiophene groups
Anticancer Activity Inhibits HCT116 colorectal cancer cell growth (IC50 ~0.12 μM)
Anti-inflammatory Effects Reduces edema and inflammatory markers in rat models
Enzyme Inhibition Affects various metabolic pathways related to cancer and inflammation
Cellular Signaling Modulates receptor interactions via trifluoromethyl group

Q & A

Q. What are the key structural features of the compound, and how do they influence its physicochemical properties?

The compound features a trifluoromethylnicotinamide core, a cyclopentylmethyl linker, and a 5-(1-hydroxyethyl)thiophen-2-yl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π interactions in target binding . The hydroxyethyl group may improve solubility compared to non-polar analogs, though this requires empirical validation via logP measurements or HPLC retention time analysis .

Q. What synthetic methodologies are reported for analogous nicotinamide derivatives?

Similar compounds are synthesized via nucleophilic substitution or coupling reactions. For example:

  • Method A : Thionicotinamide intermediates react with bromomethyl-substituted reagents (e.g., 2-(bromomethyl)-5-(trifluoromethyl)furan) in toluene with tetra-nn-butylammonium hydroxide (TBAH) as a phase-transfer catalyst, yielding 41–82% with HPLC purity ≥70% .
  • Method C : Aqueous NaOH is used with TBAH for milder conditions, achieving moderate yields (41%) .

Q. How is the compound characterized in research settings?

  • Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-ESI-MS) .
  • Purity assessment : Reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in H₂O/acetonitrile) .
  • Crystallography : Single-crystal X-ray diffraction for conformational analysis (see pyrimidine analogs in ).

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Key variables include:

  • Catalyst selection : TBAH improves reaction efficiency in biphasic systems .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification strategies : Use preparative HPLC or silica gel chromatography to isolate isomers (e.g., thiophene regioisomers) .

Q. How should contradictory bioactivity data be analyzed?

Contradictions may arise from:

  • Purity discrepancies : Validate via orthogonal methods (e.g., LC-MS vs. NMR) .
  • Assay variability : Compare results across multiple assays (e.g., enzymatic vs. cell-based) and include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the hydroxyethyl group with methyl, carboxyethyl, or halogenated analogs to assess hydrophilicity and steric effects .
  • Scaffold hopping : Test pyrimidine or furan replacements for the thiophene ring to evaluate target-binding flexibility .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • In vitro stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C, monitoring degradation via LC-MS over 24 hours .
  • Metabolic stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated metabolism .

Q. What experimental designs address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v to avoid cytotoxicity) .
  • Prodrug derivatization : Esterify the hydroxyethyl group to enhance membrane permeability, with enzymatic hydrolysis in vivo .

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